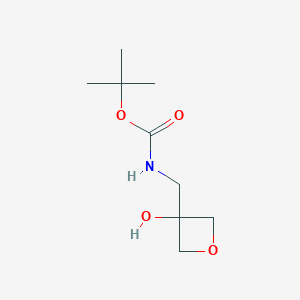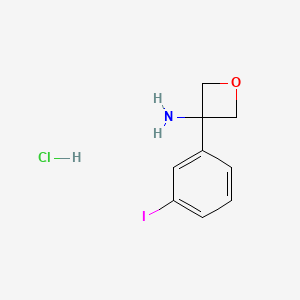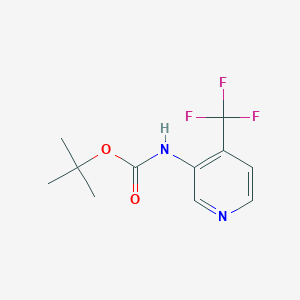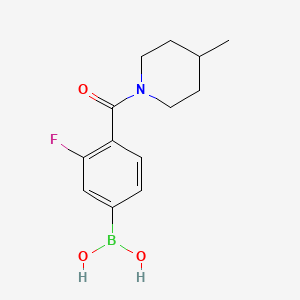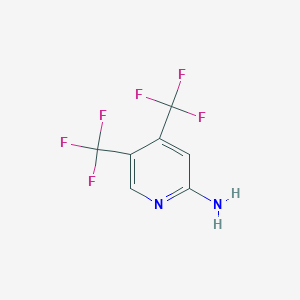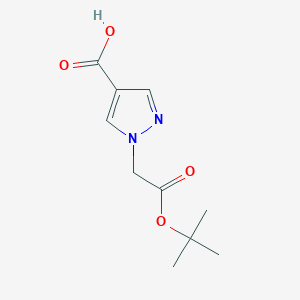
1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The tert-butoxy group is a common protecting group in organic chemistry, often used in peptide synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, a class of nitrogenous compounds containing 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid has been synthesized and their structures have been confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR) and mass spectrometry (MS) .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction and density functional theory (DFT) calculation . These techniques allow for the determination of the optimal molecular structure and comparison with experimental data.
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(tert-butoxy)acetic acid, have been reported. It has a molecular weight of 132.16 g/mol .
Wissenschaftliche Forschungsanwendungen
1. Electrochemiluminescence in Metal Organic Frameworks
Research involving a series of transition metal complexes with ligands closely related to 1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid demonstrated their use in creating highly intense electrochemiluminescence (ECL). These complexes, including simple mononuclear and dinuclear structures as well as 2D frameworks, have been used in DMF solution to produce significant ECL effects, indicating potential applications in sensing and imaging technologies (Feng et al., 2016).
2. Synthesis of Biologically Active Compounds
In another study, a compound structurally similar to 1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid was synthesized as an important intermediate in the production of biologically active compounds like crizotinib. This demonstrates the utility of such compounds in the synthesis of pharmaceuticals (Kong et al., 2016).
3. Functionalization in Chemical Synthesis
Research on related pyrazole derivatives indicates their reactivity and potential for functionalization in various chemical syntheses. These compounds can undergo reactions with carboxylic acids chlorides, leading to the formation of crystalline substances, as explored in the context of pyrazolo[5,1-c][1,2,4]triazine derivatives (Mironovich & Shcherbinin, 2014).
4. Novel Condensation Reactions
A novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles, including pyrazole, was developed. This demonstrates the use of 1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid analogs in diverse acylation reactions, further expanding their applicability in synthetic organic chemistry (Umehara et al., 2016).
5. Multigram Synthesis in Organic Chemistry
Research has also been conducted on the multigram synthesis of fluorinated pyrazole-4-carboxylic acids, indicating the scalability and industrial relevance of processes involving similar pyrazole derivatives. This points to the potential for large-scale production and application of these compounds (Iminov et al., 2015).
6. Applications in Catalysis
Further research includes the use of oxo-bridged dimer complexes containing pyrazole for the catalytic epoxidation of olefins. This study showcases the potential role of pyrazole derivatives in catalysis, particularly in the context of environmentally friendly and efficient chemical processes (Pereira et al., 2007).
7. Use in Organic Synthesis
A novel tert-butoxycarbonylation reagent was developed, showing the versatility of tert-butoxy derivatives in the functionalization of acidic proton-containing substrates like phenols and aromatic carboxylic acids, emphasizing the role of such compounds in organic synthesis (Saito et al., 2006).
Safety And Hazards
Zukünftige Richtungen
The future research directions could involve the synthesis of this compound and investigation of its potential applications. For instance, amino acid ionic liquids (AAILs) derived from commercially available tert-butoxy-carbonyl-protected amino acids (Boc-AAILs) have been used in peptide synthesis . This suggests potential applications in peptide and protein chemistry.
Eigenschaften
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-8(13)6-12-5-7(4-11-12)9(14)15/h4-5H,6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISCNTWVTHHPPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



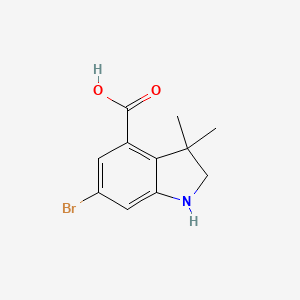
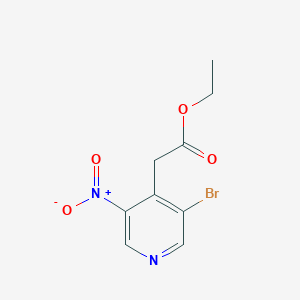
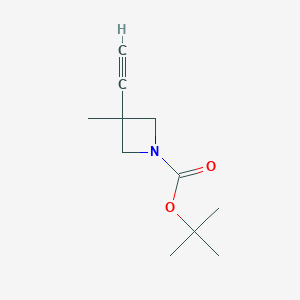
![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1405009.png)
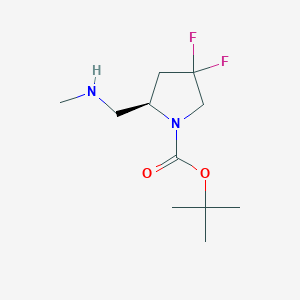
![Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1405013.png)
![tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1405014.png)
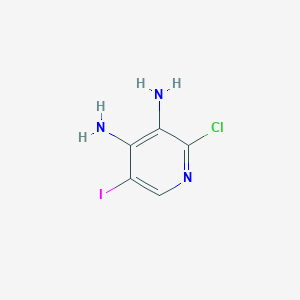
![3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one](/img/structure/B1405016.png)
